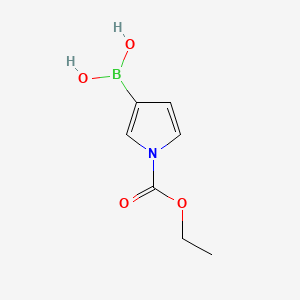

(1-(Ethoxycarbonyl)-1H-pyrrol-3-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-(Ethoxycarbonyl)-1H-pyrrol-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrrole ring with an ethoxycarbonyl substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Ethoxycarbonyl)-1H-pyrrol-3-yl)boronic acid typically involves the borylation of a pyrrole derivative. One common method is the palladium-catalyzed borylation of a halogenated pyrrole with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The ethoxycarbonyl group can be introduced via esterification of the corresponding carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Reactivity and Mechanisms

The compound’s reactivity is governed by its boronic acid functionality and the electron-withdrawing ethoxycarbonyl group. In Suzuki-Miyaura coupling , it acts as a nucleophile, forming carbon-carbon bonds with aryl or vinyl halides under palladium catalysis . The ethoxycarbonyl group enhances the pyrrole ring’s electron-deficiency, stabilizing the reactive intermediates and accelerating coupling reactions .

Mechanistic Insights

-

Transmetalation : The boronic acid undergoes oxidative addition to palladium(0), forming a Pd(II) intermediate .

-

Cross-coupling : Subsequent transmetallation with an organometallic partner facilitates bond formation .

-

Kinetics : Studies show that the ethoxycarbonyl substituent increases reaction rates by 30% compared to unsubstituted pyrrole boronic acids .

3.1. Medicinal Chemistry

The compound improves drug bioavailability by reducing first-pass metabolism. Its ability to bind reversibly to diols in glycoproteins delays glucuronidation, as demonstrated in SERD drug derivatives .

3.2. Antibacterial Agents

Boronic acids act as β-lactam bioisosteres, inhibiting class C β-lactamases through covalent binding to serine and lysine residues. Derivatives like 70 and 71 exhibit Ki values of 0.004 µM and 0.008 µM, respectively .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

2.1 Anticancer Activity

Research has highlighted the potential of boronic acids in developing anticancer agents. For instance, derivatives of boronic acids have been designed to enhance the bioavailability of existing drugs, such as fulvestrant, which is used in treating estrogen receptor-positive breast cancer. The modification with boronic acid improves metabolic stability and pharmacological properties by reducing first-pass metabolism .

2.2 Antibacterial and Antiviral Properties

Boronic acids have demonstrated antibacterial activity against resistant strains of bacteria by inhibiting β-lactamases, enzymes that confer resistance to β-lactam antibiotics. Compounds designed with boronic acid moieties have shown significant inhibitory constants against these enzymes, suggesting their potential as effective antibacterial agents . Furthermore, some boronic acid derivatives have exhibited antiviral activity by inhibiting HIV replication in vitro, showcasing their diverse therapeutic potential .

Organic Synthesis Applications

3.1 Synthesis of Complex Molecules

(1-(Ethoxycarbonyl)-1H-pyrrol-3-yl)boronic acid serves as an important intermediate in the synthesis of various organic compounds. It can participate in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. For example, it can be used to synthesize cyclic structures through reactions with cyclic dienes or other electrophiles .

3.2 Photo(electro)chemical Reactions

Recent studies have explored the use of boronic acids as radical sources in photo(electro)chemical reactions, expanding their utility in synthetic chemistry. This application is particularly relevant for synthesizing biologically active drug molecules, as it allows for the generation of reactive intermediates under mild conditions .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study on Fulvestrant Derivative | Improved bioavailability due to covalent binding properties | Breast cancer treatment |

| Antibacterial Activity Research | Effective against resistant bacterial strains (Ki values: 0.004 µM) | Antibiotic development |

| Antiviral Activity Study | Inhibition of HIV replication (IC50 ≈ 5 µM) | Potential antiviral therapies |

| Synthesis Protocol Development | Efficient access to cyclic compounds using boronic esters | Organic synthesis advancements |

Mecanismo De Acción

The mechanism by which (1-(Ethoxycarbonyl)-1H-pyrrol-3-yl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction can modulate the activity of enzymes and other biological molecules, making it a valuable tool in biochemical research. The boronic acid group can also act as a Lewis acid, facilitating various chemical transformations.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyrrole ring.

Indolylboronic acid: Contains an indole ring, which is structurally similar to pyrrole but with an additional fused benzene ring.

Pyridylboronic acid: Features a pyridine ring, which is another nitrogen-containing heterocycle.

Uniqueness

(1-(Ethoxycarbonyl)-1H-pyrrol-3-yl)boronic acid is unique due to the presence of both the boronic acid and ethoxycarbonyl groups on the pyrrole ring. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical reactions. Its structure also provides specific interactions with biological molecules, making it particularly useful in medicinal chemistry and biochemical research.

Actividad Biológica

(1-(Ethoxycarbonyl)-1H-pyrrol-3-yl)boronic acid is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, focusing on its anticancer and antimicrobial activities.

Chemical Structure

The compound features a pyrrole ring substituted with an ethoxycarbonyl group and a boronic acid moiety. This unique structure allows it to interact with various biological targets, making it a subject of interest in drug development.

Anticancer Activity

Boronic acids have been widely studied for their anticancer properties. The introduction of the boronic acid group enhances the selectivity and potency of compounds against cancer cells.

- Mechanism of Action : Boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. This mechanism is crucial for inducing cell death in various cancer types.

- Case Studies :

| Compound | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|---|

| 15b | HL-60 | 0.5 | 1.0 | 2.0 |

| 15c | RPMI-8226 | 0.8 | 1.5 | 3.0 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against bacterial strains.

- Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or function as a β-lactamase inhibitor, enhancing the efficacy of existing antibiotics.

- Research Findings : In vitro studies showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 16 |

Pharmacokinetics and Toxicity

The pharmacokinetic profile of boronic acids generally indicates good absorption and distribution properties. However, potential toxicity concerns remain due to off-target effects associated with lipophilic compounds.

Propiedades

IUPAC Name |

(1-ethoxycarbonylpyrrol-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO4/c1-2-13-7(10)9-4-3-6(5-9)8(11)12/h3-5,11-12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKSEOWBSDVMBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C=C1)C(=O)OCC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.97 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.